Potassium phenoxide

Catalog No.
S742740
CAS No.
100-67-4
M.F
C6H6KO
M. Wt
133.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium phenoxide

CAS Number

100-67-4

Product Name

Potassium phenoxide

IUPAC Name

potassium;phenoxide

Molecular Formula

C6H6KO

Molecular Weight

133.21 g/mol

InChI

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

RKHQZMOCQHXUBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)O.[K]

Isomeric SMILES

C1=CC=C(C=C1)[O-].[K+]

Synthesis of Organic Compounds

Potassium phenoxide is a strong base and a good nucleophile, making it useful for various organic synthesis reactions. It can be used for:

  • Deprotonation: Potassium phenoxide can deprotonate weakly acidic compounds to generate carbanions, which are important intermediates in organic synthesis. Source: )
  • Nucleophilic substitution reactions: Potassium phenoxide can act as a nucleophile in substitution reactions, displacing other leaving groups. Source:

Phase Transfer Catalysis

Potassium phenoxide can be used as a phase-transfer catalyst. These catalysts facilitate the transfer of reactants between immiscible phases, such as water and organic solvents. This allows reactions that would normally be difficult or impossible to carry out in a single phase to proceed efficiently. Source:

Other Research Applications

Potassium phenoxide also finds use in other areas of scientific research, including:

  • Preparation of metal phenoxides: Potassium phenoxide can be used as a precursor to other metal phenoxides, which are important materials with various applications in catalysis, electronics, and other fields. Source: )
  • Study of reaction mechanisms: Potassium phenoxide can be used as a model compound to study the mechanisms of various chemical reactions. Source:

Potassium phenoxide is an organic compound with the molecular formula C₆H₅KO. It is a potassium salt of phenol, characterized by the presence of a phenoxide ion (C₆H₅O⁻) paired with a potassium cation (K⁺). This compound appears as white to pale yellow crystals and is soluble in water and alcohols. Potassium phenoxide is commonly used in various

  • Nucleophilic Substitution Reactions: It acts as a nucleophile, attacking electrophiles in reactions such as the Kolbe-Schmitt synthesis, where it can react with carbon dioxide to form salicylic acid .
  • Borylation Reactions: Potassium phenoxide has been employed as a base in palladium-catalyzed borylation reactions, facilitating the formation of organoboron compounds .
  • Alkylation Reactions: It reacts with alkyl halides to form ether compounds, showcasing its utility in organic synthesis.

Potassium phenoxide exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that potassium phenoxide may possess antimicrobial effects, making it a candidate for use in pharmaceuticals and disinfectants.
  • Enzyme Inhibition: Research indicates that it can inhibit certain enzymes, potentially affecting metabolic pathways .

Potassium phenoxide can be synthesized through several methods:

  • Direct Reaction with Potassium Hydroxide:
    • A common method involves dissolving phenol in water and adding potassium hydroxide. The reaction proceeds as follows:
    text
    C₆H₅OH + KOH → C₆H₅OK + H₂O
    This method yields high purity potassium phenoxide and is often performed under controlled conditions to ensure complete reaction .
  • Evaporation Method:
    • Another method involves mixing phenol with potassium hydroxide in an organic solvent like toluene, followed by evaporation of the solvent to isolate the product .

Potassium phenoxide has several applications:

  • Organic Synthesis: It serves as a key reagent in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Catalysis: Its role as a base in catalyzed reactions makes it valuable in chemical manufacturing processes.
  • Research: Used extensively in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Potassium phenoxide shares similarities with other alkali metal phenoxides but has unique properties that distinguish it:

CompoundMolecular FormulaUnique Properties
Sodium PhenoxideC₆H₅NaOLower solubility compared to potassium phenoxide
Lithium PhenoxideC₆H₅LiOMore reactive due to lithium's smaller size
Calcium PhenoxideC₆H₅CaOForms more stable complexes due to divalent nature

Uniqueness of Potassium Phenoxide

Potassium phenoxide is particularly valued for its balance between reactivity and stability. It is less reactive than lithium phenoxide but more soluble than sodium and calcium counterparts, making it versatile for various applications in organic synthesis.

Potassium phenoxide emerged as a subject of interest alongside phenol derivatives in the late 19th century, following the isolation of phenol from coal tar. Early studies focused on its synthesis via neutralization of phenol with potassium hydroxide (KOH), a method still widely used today. The compound’s structural complexity was later elucidated through X-ray diffraction studies, revealing polymeric zigzag chains of [K–O–Ph] units coordinated via oxygen and π-interactions with phenyl rings. These findings positioned potassium phenoxide as a model for understanding alkali metal-phenolate interactions, bridging inorganic and organic chemistry.

Significance in Organic Chemistry Research

As a strong base (pKa ~10 of phenol), potassium phenoxide facilitates deprotonation reactions, enabling nucleophilic substitutions and eliminations. Its utility spans:

  • Synthesis of aryl ethers and esters: Acts as a nucleophile in Williamson ether synthesis.
  • Polymerization catalysis: Serves as an initiator in ring-opening polymerizations, particularly for biobased macrolactones.
  • CO₂ capture: Forms bicarbonate in aqueous blends with amines, offering energy-efficient carbon capture solutions.

Current Research Trends and Applications

Recent advancements highlight its role in sustainable chemistry:

  • Green catalysis: Bulky yet flexible substituents on potassium phenoxide enhance catalytic activity in polymerization, reducing energy demands.
  • Carbon capture: Blends with monoethanolamine (MEA) achieve 88% CO₂ absorption efficiency, outperforming traditional amine systems.
  • Pharmaceutical intermediates: Derivatives participate in synthesizing bioactive molecules, though direct links to tylophorinicine (a phenanthroindolizidine alkaloid) remain unexplored.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

133.00557130 g/mol

Monoisotopic Mass

133.00557130 g/mol

Heavy Atom Count

8

UNII

9CQ00ODF3U

Other CAS

100-67-4

Wikipedia

Potassium phenoxide

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Phenol, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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